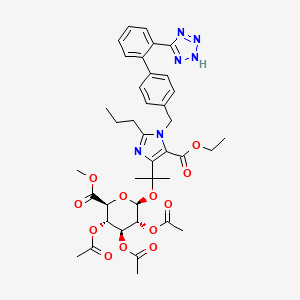
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a synthetic intermediate used in the preparation of prodrug forms of various pharmaceutical compounds. It is particularly significant in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil, which is an angiotensin II receptor antagonist used to treat high blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the reaction of 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester with Olmesartan Ethyl Ester under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Acetylation/Deacetylation: The acetyl groups can be added or removed, altering the compound’s solubility and reactivity.
Substitution: The glucuronide moiety can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces Olmesartan Acid and glucuronic acid derivatives.
Acetylation: Results in fully acetylated glucuronide esters.
Substitution: Yields substituted glucuronide esters with different functional groups.
Applications De Recherche Scientifique
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of drug metabolism and pharmacokinetics.
Medicine: For the development of prodrugs and active pharmaceutical ingredients.
Industry: In the production of high-purity pharmaceutical compounds.
Mécanisme D'action
The compound itself is not active but serves as a prodrug intermediate. Upon administration, it undergoes enzymatic hydrolysis to release the active drug, Olmesartan Acid. Olmesartan Acid then binds to angiotensin II receptors, blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norethindrone 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: A protected metabolite of Norethindrone used in hormone therapy.
Acetobromo-alpha-D-glucuronic acid methyl ester: Used in the synthesis of cardiac drugs.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative used in various synthetic applications.
Uniqueness
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific role in the synthesis of Olmesartan Acid O-beta-D-Glucuronide. Its structure allows for targeted delivery and controlled release of the active drug, making it highly valuable in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C39H46N6O12 |
|---|---|
Poids moléculaire |
790.8 g/mol |
Nom IUPAC |
ethyl 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C39H46N6O12/c1-9-13-28-40-34(39(6,7)57-38-33(55-23(5)48)31(54-22(4)47)30(53-21(3)46)32(56-38)37(50)51-8)29(36(49)52-10-2)45(28)20-24-16-18-25(19-17-24)26-14-11-12-15-27(26)35-41-43-44-42-35/h11-12,14-19,30-33,38H,9-10,13,20H2,1-8H3,(H,41,42,43,44)/t30-,31-,32-,33+,38-/m0/s1 |
Clé InChI |
QLXWKLAVIAGUKV-UWLNFBHKSA-N |
SMILES isomérique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
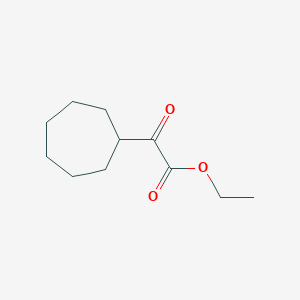
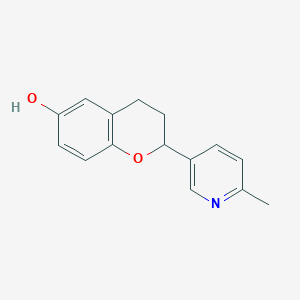
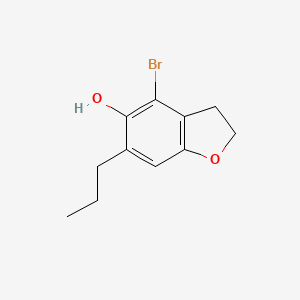
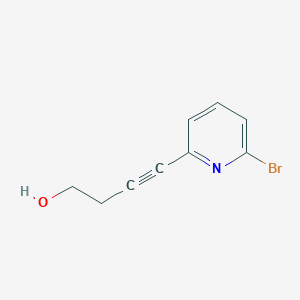
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
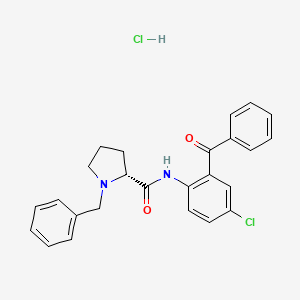
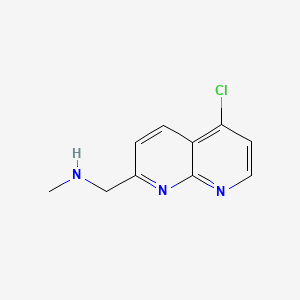
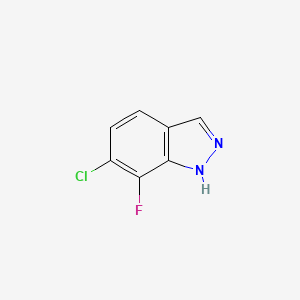
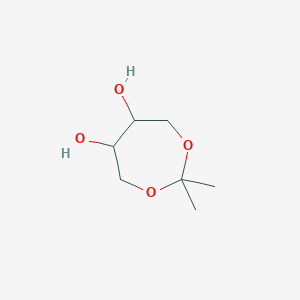
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
